(Cyclohexylideneamino)thiourea

CAS No.: 5351-77-9

Cat. No.: VC2433146

Molecular Formula: C7H13N3S

Molecular Weight: 171.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5351-77-9 |

|---|---|

| Molecular Formula | C7H13N3S |

| Molecular Weight | 171.27 g/mol |

| IUPAC Name | (cyclohexylideneamino)thiourea |

| Standard InChI | InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) |

| Standard InChI Key | GYRDZVHNPFBIST-UHFFFAOYSA-N |

| SMILES | C1CCC(=NNC(=S)N)CC1 |

| Canonical SMILES | C1CCC(=NNC(=S)N)CC1 |

Introduction

Chemical Identity and Structural Characteristics

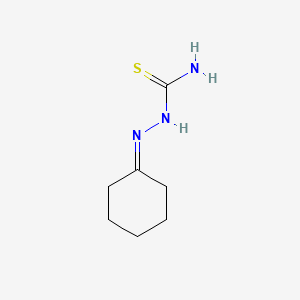

(Cyclohexylideneamino)thiourea, also known as cyclohexanone thiosemicarbazone, is an organic compound with the molecular formula C₇H₁₃N₃S and a molecular weight of 171.27 g/mol . The compound features a thiourea moiety connected to a cyclohexylidene group through an amino linkage. This structural arrangement creates a molecule with multiple potential binding sites, contributing to its versatility in various chemical and biological applications.

The compound's structure can be described by several identifiers, including:

-

Alternative names: 2-cyclohexylidenehydrazinecarbothioamide, cyclohexanone thiosemicarbazone

-

InChI: InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)

Structural Representation

The molecular structure of (cyclohexylideneamino)thiourea consists of a cyclohexylidene ring connected to the nitrogen atom of a thiosemicarbazide group. The cyclohexane ring typically adopts a chair conformation, which is energetically favorable and maintains the structural integrity of the molecule . The aminothiourea unit is generally planar, creating a distinctive structural feature that influences the compound's chemical behavior and interactions .

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃S |

| Molecular Weight | 171.26 g/mol |

| Physical Appearance | Fine colorless crystals |

| Standard Purity | NLT 97% |

Table 1: Key physical properties of (cyclohexylideneamino)thiourea

Crystal Structure and Intermolecular Interactions

The crystal structure of (cyclohexylideneamino)thiourea provides valuable insights into its three-dimensional arrangement and intermolecular interactions. According to crystallographic studies, the compound forms a stable crystal lattice that is reinforced by various hydrogen bonding interactions .

Conformation and Molecular Packing

Synthesis Methods

The synthesis of (cyclohexylideneamino)thiourea involves relatively straightforward chemical procedures that yield the pure compound with good efficiency. Based on the available literature, the most common synthetic route involves the condensation of thiosemicarbazide with cyclohexanone.

Standard Synthesis Procedure

A typical synthesis method involves the reaction between N-thiosemicarbazide and cyclohexanone in an alcoholic medium under reflux conditions. The procedure can be outlined as follows:

-

Thiosemicarbazide (or a substituted derivative) is dissolved in ethanol (typically 95%).

-

Cyclohexanone is added to the solution in an equimolar ratio.

-

The mixture is refluxed for a short period (approximately 0.5 hours).

-

Upon cooling, crystals of (cyclohexylideneamino)thiourea form and can be collected by filtration.

-

The crystals are washed with ethanol and can be recrystallized from appropriate solvents (such as methanol) to obtain high-purity material .

This synthetic approach typically yields the product in moderate to good yields (reported yields around 61.5%) . The reaction proceeds via a condensation mechanism, where the carbonyl group of cyclohexanone reacts with the amino group of thiosemicarbazide to form an imine (Schiff base), with the elimination of water.

Biological and Chemical Applications

(Cyclohexylideneamino)thiourea belongs to the broader class of thiosemicarbazones, which have attracted considerable attention due to their diverse biological activities and potential applications in medicinal chemistry.

Chelating Properties

(Cyclohexylideneamino)thiourea can function as a chelating agent due to its multiple potential binding sites, particularly through the sulfur and nitrogen atoms . This property makes it useful for coordination chemistry and the development of metal complexes with enhanced biological activities. Research has shown that the antifungal properties of thiosemicarbazones can be significantly increased upon complexation with metal ions, suggesting a synergistic effect that could be exploited in pharmaceutical applications .

Derivatives and Related Compounds

The basic structure of (cyclohexylideneamino)thiourea serves as a scaffold for numerous derivatives with modified properties and applications. These derivatives typically involve substitutions at the thiourea nitrogen atoms or modifications of the cyclohexane ring.

Structurally Similar Compounds

Several structurally related compounds have been studied and characterized:

-

3-benzyl-1-[(cyclohexylidene)amino]thiourea: This derivative includes a benzyl group attached to the thiourea nitrogen, altering the compound's spatial arrangement and potential interactions .

-

3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea: This compound incorporates a p-tolyl group (4-methylphenyl) attached to the thiourea nitrogen. Crystal structure studies indicate that the cyclohexane ring maintains a chair conformation, with the planar aminothiourea unit positioned at a dihedral angle of 45.23(8)° relative to the benzene ring .

-

1-[(Cyclohexylidene)amino]-3-(prop-2-en-1-yl)thiourea: This derivative features an allyl group (prop-2-en-1-yl) attached to the thiourea nitrogen. Interestingly, crystallographic studies have revealed that its asymmetric unit contains three symmetry-independent molecules with distinctly different conformations, highlighting the conformational flexibility of this class of compounds .

These structural variations significantly influence the compounds' physical properties, chemical reactivity, and biological activities, providing opportunities for fine-tuning their characteristics for specific applications.

Analytical Characterization

The characterization of (cyclohexylideneamino)thiourea typically involves various analytical techniques that provide information about its structure, purity, and properties.

Crystallographic Data

X-ray crystallography provides detailed information about the three-dimensional structure of the compound. For (cyclohexylideneamino)thiourea and its derivatives, this technique has revealed important structural features such as bond lengths, bond angles, torsion angles, and intermolecular interactions . The compound has been associated with specific crystallographic parameters in the Cambridge Crystallographic Data Centre (CCDC), with assigned CCDC numbers for reference in structural databases .

Spectroscopic Characterization

Spectroscopic techniques commonly used for the characterization of (cyclohexylideneamino)thiourea include:

-

Infrared (IR) spectroscopy: Provides information about functional groups, particularly the C=S, C=N, and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR spectra help elucidate the compound's structure by providing information about the chemical environment of hydrogen and carbon atoms.

-

Mass spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structure determination and verification of synthetic products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume